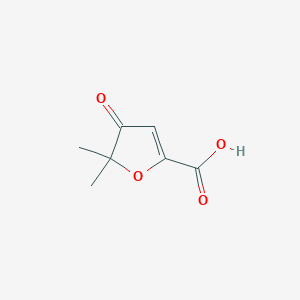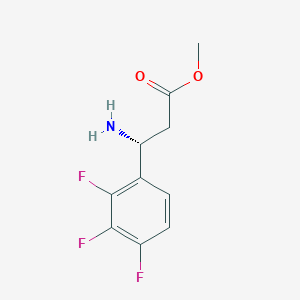![molecular formula C21H21Cl2NO B15238199 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)
2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chlorophenyl group, a methylamino group, and a diphenylethanol backbone. It is often used in scientific research due to its diverse chemical properties and potential therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form a ketone intermediate. This intermediate is then brominated and reacted with methylamine to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the use of commercially available and safe materials. The process includes the use of Grignard reagents, bromination, and imination reactions, followed by purification steps such as column chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Nucleophiles such as methylamine in an aqueous solution.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxy ketones and imines .
科学的研究の応用
2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride involves its interaction with specific molecular targets and pathways. It functions primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. The compound’s effects are mediated through its binding to the NMDA receptor, leading to inhibition of excitatory neurotransmission .
類似化合物との比較
Ketamine: 2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one
Phencyclidine: 1-(1-phenylcyclohexyl)piperidine
Eticyclidine: N-ethyl-1-phenylcyclohexylamine
Uniqueness: 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride is unique due to its specific structural features and its potent interaction with the NMDA receptor. Unlike other similar compounds, it has a distinct diphenylethanol backbone, which contributes to its unique pharmacological profile .
特性
分子式 |
C21H21Cl2NO |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride |
InChI |
InChI=1S/C21H20ClNO.ClH/c22-20-14-8-7-9-17(20)15-23-16-21(24,18-10-3-1-4-11-18)19-12-5-2-6-13-19;/h1-14,23-24H,15-16H2;1H |
InChIキー |
QFSLDQHKGJCXMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=CC=C2Cl)(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


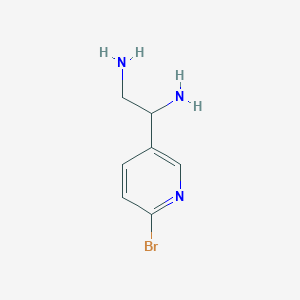
![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)
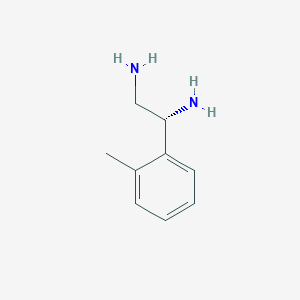
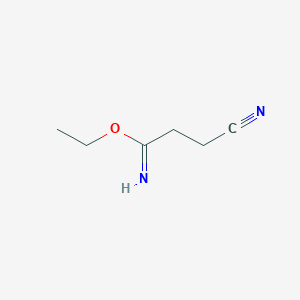
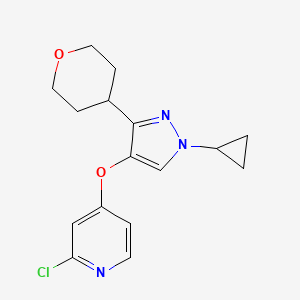
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)
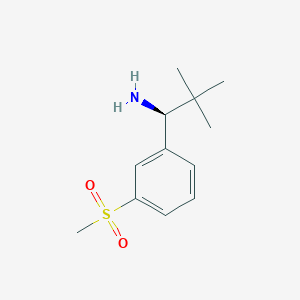
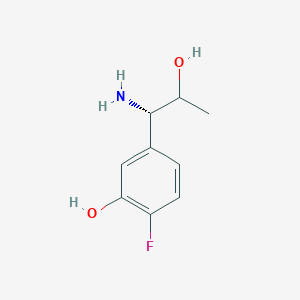
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)


